Cyclopenta[B]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[B]chromene is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta[B]chromene can be synthesized through various methods. One common approach involves the α-C insertion of acetonitrile or acetone with oxygen-linked 1,7-enynes, catalyzed by cuprous bromide. This method offers a wide range of substrates, high functional group compatibility, and good yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of cationic rare earth compounds as catalysts. These catalysts are effective in promoting the reaction of substituted 2-hydroxy chalcones to form the desired this compound compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[B]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the chromene ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclopenta[B]chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Cyclopenta[B]chromene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Chromeno[4,3-b]chromenes: Known for their biological activities, including antihypertensive and antioxidative properties.
Cyclopenta[b]benzofurans: Exhibits anticancer activity by inhibiting translation initiation.
Cyclopenta[B]chromene stands out due to its diverse range of applications and its potential as a therapeutic agent.
Properties
CAS No. |
268-98-4 |
---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
cyclopenta[b]chromene |
InChI |
InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H |
InChI Key |
UOSNKMFDWGUTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.